REACTION_SMILES
|
[CH2:21]1[O:22][CH2:23][CH2:24][CH2:25]1.[Cl:1][c:2]1[cH:3][c:4]([C:12]#[C:13][Si:14]([CH3:15])([CH3:16])[CH3:17])[c:5]([CH:8]([C:9]#[N:10])[CH3:11])[cH:6][cH:7]1.[ClH:20].[Na+:19].[OH-:18]>>[Cl:1][c:2]1[cH:3][c:4]([C:12]#[CH:13])[c:5]([CH:8]([C:9]#[N:10])[CH3:11])[cH:6][cH:7]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
CC(C#N)c1ccc(Cl)cc1C#C[Si](C)(C)C
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C#N)c1ccc(Cl)cc1C#C[Si](C)(C)C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Type
|
product
|
Smiles
|
C#Cc1cc(Cl)ccc1C(C)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |